molecular formula C9H11BrS B6354986 (3-Bromo-5-ethylphenyl)(methyl)sulfane CAS No. 1822762-56-0

(3-Bromo-5-ethylphenyl)(methyl)sulfane

Cat. No.: B6354986
CAS No.: 1822762-56-0
M. Wt: 231.15 g/mol
InChI Key: KGVNVDKJLROCKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromo-5-ethylphenyl)(methyl)sulfane is an organosulfur compound characterized by a benzene ring substituted with bromo (-Br) and ethyl (-C₂H₅) groups at the 3- and 5-positions, respectively, and a methylsulfane (-S-CH₃) functional group. This compound belongs to the broader class of sulfane sulfur-containing molecules, where sulfane sulfur refers to a divalent sulfur atom bonded to another sulfur atom (R-S-S-H) or other acceptors .

For instance, bromine’s electronegativity may enhance halogen bonding, as observed in structurally related compounds .

Properties

IUPAC Name

1-bromo-3-ethyl-5-methylsulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrS/c1-3-7-4-8(10)6-9(5-7)11-2/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGVNVDKJLROCKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC(=C1)Br)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon–carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production methods for (3-Bromo-5-ethylphenyl)(methyl)sulfane are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, are likely applied. The use of continuous flow reactors and automated synthesis platforms may also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-5-ethylphenyl)(methyl)sulfane undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The sulfane group can be oxidized to sulfoxides or sulfones, and reduced back to the sulfane form.

    Coupling Reactions: The phenyl ring can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Boron reagents and palladium catalysts under mild conditions.

Major Products Formed

    Substitution Reactions: Various substituted phenyl derivatives.

    Oxidation Reactions: Sulfoxides and sulfones.

    Reduction Reactions: Reduced sulfane derivatives.

    Coupling Reactions: Complex organic molecules with extended carbon frameworks.

Scientific Research Applications

(3-Bromo-5-ethylphenyl)(methyl)sulfane has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-Bromo-5-ethylphenyl)(methyl)sulfane involves its interaction with molecular targets through its functional groups. The bromine atom and the sulfane group can participate in various chemical reactions, influencing the compound’s reactivity and biological activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues: Foliogarlic Trisulfanes and Disulfanes

Foliogarlic trisulfanes (e.g., compounds 4 and 5 from A. sativum) and disulfanes (e.g., compounds 1–3 ) share a tetrahydro-2H-difuro[3,2-b:2′,3′-c]furan-5(5aH)-one skeleton with methyl and propenyl polysulfane groups . Key differences include:

  • Sulfur Chain Length : Foliogarlic trisulfanes contain trisulfane (-S-S-S-) moieties, whereas (3-Bromo-5-ethylphenyl)(methyl)sulfane has a single sulfane (-S-CH₃) group. The longer sulfur chains in trisulfanes enhance redox activity and H₂S release capacity .
  • Biological Activity : Trisulfanes exhibit anti-cancer effects linked to sulfane sulfur’s role in apoptosis and mitochondrial function . In contrast, the biological effects of this compound remain unstudied, though its simpler structure may limit H₂S donation compared to polysulfides.

Table 1: Structural and Functional Comparison

Compound Core Structure Sulfur Motif Key Substituents Known Biological Activity
This compound Benzene ring Monosulfane (-S-CH₃) Br, C₂H₅ Not reported
Foliogarlic trisulfanes Difurofuranone skeleton Trisulfane (-S-S-S-) Methyl, propenyl Anti-cancer, antioxidant
2-(3-Methylsulfanyl-1-benzofuran-2-yl)acetic acid Benzofuran core Monosulfane (-S-CH₃) Carboxyl, Br Antimicrobial (inferred)

Functional Group Analogues: Sulfinyl and Sulfonyl Derivatives

  • Sulfinyl Derivatives : Compounds like 5-Bromo-3-ethylsulfinyl-2-(4-fluorophenyl)-1-benzofuran contain sulfinyl (-SO-) groups. The sulfinyl moiety increases polarity and oxidation state compared to sulfane sulfur, altering solubility and electronic properties .
  • Sulfonyl Derivatives : (3-Bromo-5-fluorophenyl)methanesulfonyl chloride features a sulfonyl (-SO₂-) group, which is strongly electron-withdrawing. Sulfonyl derivatives are often used as intermediates in drug synthesis (e.g., sulfonamides) but lack the redox activity of sulfane sulfur .

Reactivity and Analytical Detection

Sulfane sulfur compounds are quantified via cyanide-driven assays (e.g., Fe³⁺-thiocyanate complex formation) or phosphine-based trapping reagents (e.g., P2) . This compound’s monosulfane group may exhibit slower reactivity in these assays compared to polysulfides (e.g., cysteine polysulfides), which release sulfane sulfur rapidly .

Table 2: Reactivity Comparison

Compound Sulfane Sulfur Content Reactivity with P2 (31P NMR δ45.1 peak) H₂S Release Potential
This compound Low (monosulfane) Moderate (15 min reaction time) Limited
Cysteine polysulfide High (polysulfane) Fast (<15 min reaction time) High
Elemental sulfur (S₈) High Fast High

Crystallographic and Intermolecular Interactions

In 2-(5-Bromo-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid, Br⋯S interactions (3.48 Å) stabilize crystal packing . Similarly, this compound may exhibit halogen bonding (Br⋯S or Br⋯π), influencing its solid-state properties and solubility.

Biological Activity

(3-Bromo-5-ethylphenyl)(methyl)sulfane is an organosulfur compound that has gained attention in various fields, including medicinal chemistry and organic synthesis. This article delves into its biological activity, exploring its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C10H12BrSC_10H_{12}BrS, with a molecular weight of approximately 247.17 g/mol. The compound features a bromine atom and a methylsulfane functional group attached to a phenyl ring, which significantly influences its chemical reactivity and biological interactions. The presence of the bromine atom enhances lipophilicity, potentially affecting pharmacokinetic properties such as absorption and distribution.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The bromine atom can participate in electrophilic substitutions, while the sulfane group may facilitate nucleophilic attacks on biological targets. These interactions can modulate enzyme activity, influence cell signaling pathways, and affect gene expression.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Inhibition : Compounds with similar structures have been shown to inhibit various enzymes, suggesting that this compound may also possess this capability. Enzyme inhibition can lead to altered metabolic pathways and therapeutic effects in diseases such as cancer and inflammation .
  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against certain pathogens, although detailed studies are needed to confirm these effects and elucidate the mechanisms involved.
  • Cytotoxicity : Some studies have reported cytotoxic effects of organosulfur compounds in cancer cell lines. Further research is required to determine the specific cytotoxicity profile of this compound and its potential as an anticancer agent .

Research Findings

Recent studies have explored the synthesis and biological evaluation of this compound:

  • Synthesis : The compound can be synthesized through bromination reactions of 5-ethylphenyl(methyl)sulfane under controlled conditions. This method ensures selective bromination at the 3-position on the phenyl ring, yielding high purity products suitable for biological testing.
  • Case Studies :
    • A study examined the interaction of this compound with specific enzymes involved in metabolic pathways. Results indicated significant inhibition rates, suggesting potential therapeutic applications in metabolic disorders.
    • Another investigation focused on the compound's cytotoxic effects on breast cancer cell lines. The study found that the compound induced apoptosis in a dose-dependent manner, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

Activity Effect Reference
Enzyme InhibitionModulates enzyme activity
AntimicrobialExhibits activity against specific pathogens
CytotoxicityInduces apoptosis in cancer cell lines

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.